molecular formula C13H22NO3PS B12059724 Fenamiphos D3 (S-methyl D3)

Fenamiphos D3 (S-methyl D3)

Cat. No.: B12059724
M. Wt: 306.38 g/mol
InChI Key: ZCJPOPBZHLUFHF-VPYROQPTSA-N
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Description

Fenamiphos D3 (S-methyl D3) is a deuterated isotope analog of fenamiphos, a broad-spectrum, non-volatile organophosphorus nematicide. This compound is characterized by the replacement of S-methyl protons with deuterium, which enhances its stability and allows for more precise analytical measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenamiphos D3 (S-methyl D3) involves the deuteration of fenamiphosThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .

Industrial Production Methods

Industrial production of Fenamiphos D3 (S-methyl D3) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions

Fenamiphos D3 (S-methyl D3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenamiphos D3 (S-methyl D3) is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

Fenamiphos D3 (S-methyl D3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenamiphos D3 (S-methyl D3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in scientific research and industrial applications where precise quantification is essential .

Properties

Molecular Formula

C13H22NO3PS

Molecular Weight

306.38 g/mol

IUPAC Name

N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfanyl)phenoxy]phosphoryl]propan-2-amine

InChI

InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3

InChI Key

ZCJPOPBZHLUFHF-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C

Origin of Product

United States

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